molecular formula C15H18N4O2 B2912191 1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea CAS No. 1797175-13-3

1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

Cat. No. B2912191
M. Wt: 286.335
InChI Key: BYCODZGHRWGPTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea involves the reaction of benzyl isocyanate with 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethylamine to form the desired product.

Starting Materials
Benzyl isocyanate, 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethylamine

Reaction
Step 1: Add 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethylamine to a flask containing a stir bar and stir the solution at room temperature., Step 2: Slowly add benzyl isocyanate to the flask while stirring the solution., Step 3: Heat the reaction mixture to 60°C and stir for 24 hours., Step 4: Allow the reaction mixture to cool to room temperature and then filter the solid product., Step 5: Wash the solid product with cold water and dry it under vacuum to obtain the final product, 1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea.

Mechanism Of Action

The mechanism of action of 1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is not yet fully understood. However, studies have shown that it may work by inhibiting certain enzymes and pathways involved in cell growth and division, leading to the suppression of cancer cell growth.

Biochemical And Physiological Effects

Studies have shown that 1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of certain pests and weeds, and reduce inflammation. However, further research is needed to fully understand its effects and potential applications.

Advantages And Limitations For Lab Experiments

One of the advantages of 1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is its potential as a selective anticancer agent. It has been found to exhibit cytotoxicity against cancer cells while sparing normal cells. However, one of the limitations is its low solubility, which can make it difficult to use in lab experiments.

Future Directions

There are several future directions for the study of 1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea. One possible direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammatory disorders. Another direction is to explore its potential as a natural herbicide or insecticide, which could have applications in agriculture. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, 1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a chemical compound that has shown potential in various fields, including medicine and agriculture. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.

Scientific Research Applications

1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been studied for its potential applications in various fields. One of the most notable applications is in the field of medicine, where it has been found to exhibit potential anticancer activity. Researchers have also studied its potential use as an insecticide and herbicide due to its ability to inhibit the growth of certain pests and weeds.

properties

IUPAC Name

1-benzyl-3-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-12-9-16-11-19(14(12)20)8-7-17-15(21)18-10-13-5-3-2-4-6-13/h2-6,9,11H,7-8,10H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCODZGHRWGPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN(C1=O)CCNC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

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